molecular formula C21H25NO5 B461394 2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B461394
M. Wt: 371.4g/mol
InChI Key: JUKNSVWQKFBTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through a multi-component reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in an ethanol medium . This method is environmentally friendly, simple, and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with green chemistry principles, making the process more sustainable and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted chromenes, amino derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(2-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4g/mol

IUPAC Name

2-methoxyethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C21H25NO5/c1-21(2)11-14(23)17-15(12-21)27-19(22)18(20(24)26-10-9-25-3)16(17)13-7-5-4-6-8-13/h4-8,16H,9-12,22H2,1-3H3

InChI Key

JUKNSVWQKFBTQX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=CC=C3)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=CC=C3)C(=O)C1)C

Origin of Product

United States

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